molecular formula C9H10N2 B109050 4-(1-Aminoethyl)benzonitrile CAS No. 86225-78-7

4-(1-Aminoethyl)benzonitrile

Cat. No. B109050
Key on ui cas rn: 86225-78-7
M. Wt: 146.19 g/mol
InChI Key: CANLULJYEHSQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455671B1

Procedure details

20.7 g (0.07 mmol) of N-(p-cyanobenzyl)benzophenone imine were added dropwise to a solution of lithium diisopropylamide prepared from 8.15 g (0.08 mol) of diisopropylamine and 48.3 ml (0.08 mol) of 15% strength solution of butyllithium in hexane—in 100 ml of abs. tetrahydrofuran, at −70° C., and the mixture was stirred for 15 minutes. Then 9.94 g (0.07 mol) of methyl iodide were added dropwise, and the temperature of the reaction mixture was allowed to rise to room temperature. After addition of 100 ml of water and extraction several times with ether, the ether phase was washed with 5% strength citric acid solution, 5% strength NaHCO3 solution and water and dried over Na2SO4, and the ether was distilled off. The residue was dissolved in 150 ml of tetrahydrofuran, 100 ml of 1N HCl were added, and the mixture was stirred at room temperature overnight. The tetrahydrofuran was distilled out of the reaction mixture under reduced pressure, the remaining acid phase was extracted several times with ether to remove the benzophenone, then the acid phase was made alkaline with aqueous K2CO3 solution while cooling in ice, and the oily base was extracted with methylene chloride. The extract was dried over K2CO3. After the methylene chloride had been stripped off, 9.7 g (95%) of a yellowish oil remained and was used without further purification in the next reaction.
Name
N-(p-cyanobenzyl)benzophenone imine
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9.94 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:23]=[CH:22][C:6]([CH2:7][N:8]=C(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:5][CH:4]=1)#[N:2].[CH:24]([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.CI>CCCCCC.CCOCC.O.O1CCCC1>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH:7]([NH2:8])[CH3:24])=[CH:22][CH:23]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
N-(p-cyanobenzyl)benzophenone imine
Quantity
20.7 g
Type
reactant
Smiles
C(#N)C1=CC=C(CN=C(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
8.15 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
9.94 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature
WASH
Type
WASH
Details
the ether phase was washed with 5% strength citric acid solution, 5% strength NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
the ether was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 150 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
100 ml of 1N HCl were added
DISTILLATION
Type
DISTILLATION
Details
The tetrahydrofuran was distilled out of the reaction mixture under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining acid phase was extracted several times with ether
CUSTOM
Type
CUSTOM
Details
to remove the benzophenone
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
EXTRACTION
Type
EXTRACTION
Details
the oily base was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over K2CO3
CUSTOM
Type
CUSTOM
Details
was used without further purification in the next reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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